Sub-Nanomolar Potency Against Human Acid Ceramidase Outperforms Key Comparators
ARN14988 inhibits human acid ceramidase with an IC50 of 12.8 nM, demonstrating substantially higher potency than the clinically used agent carmofur (IC50 = 29-79 nM for rat enzyme) and the early inhibitor B13 (IC50 ≈ 10 μM) [1][2]. This sub-nanomolar potency is critical for achieving effective target engagement at lower drug concentrations.
| Evidence Dimension | Inhibitory potency against acid ceramidase |
|---|---|
| Target Compound Data | IC50 = 12.8 nM (human enzyme) |
| Comparator Or Baseline | Carmofur: IC50 = 29 nM (rat enzyme); B13: IC50 ≈ 10 μM |
| Quantified Difference | ARN14988 is ~2.3-fold more potent than carmofur (based on lower IC50 values) and ~780-fold more potent than B13. |
| Conditions | In vitro enzymatic assay using recombinant human acid ceramidase for ARN14988; recombinant rat enzyme for carmofur |
Why This Matters
Higher potency reduces the required dose to achieve target engagement, potentially minimizing off-target effects and improving the therapeutic window in preclinical studies.
- [1] Realini N, Palese F, Pizzirani D, Pontis S, Basit A, Bach A, Ganesan A, Piomelli D. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Sci Rep. 2016;6:24087. doi:10.1038/srep24087 View Source
- [2] Realini N, Solorzano C, Pagliuca C, Pizzirani D, Armirotti A, Luciani R, Costi MP, Bandiera T, Piomelli D. α-Amino acid derivatives as potent and selective inhibitors of acid ceramidase. J Med Chem. 2013;56(9):3518-3530. doi:10.1021/jm4001862 View Source
